cis-1,2-Cyclododecanediol

Description

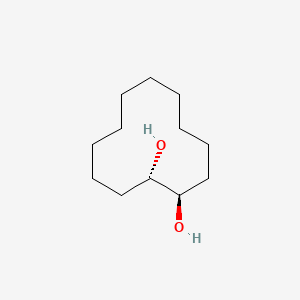

cis-1,2-Cyclododecanediol (CAS: 4422-05-3) is a cyclic diol with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol . It is characterized by a 12-membered carbon ring with two hydroxyl groups in the cis-1,2 configuration. This compound is classified as a severe eye irritant (UN GHS Category 1) and requires careful handling to avoid inhalation, skin contact, or dust formation .

Structure

3D Structure

Properties

CAS No. |

4422-05-3 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

(1R,2S)-cyclododecane-1,2-diol |

InChI |

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+ |

InChI Key |

HAMFVYJFVXTJCJ-TXEJJXNPSA-N |

Isomeric SMILES |

C1CCCCC[C@@H]([C@@H](CCCC1)O)O |

Canonical SMILES |

C1CCCCCC(C(CCCC1)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Design

The most advanced method for synthesizing cis-1,2-cyclododecanediol involves iron-catalyzed cis-dihydroxylation of cyclododecene using oxone (potassium peroxymonosulfate) as the terminal oxidant. This approach, developed by [researchers], employs a high-spin iron(III) complex, [Fe(III)(L-N4Me2)Cl2]⁺ (1 ), where L-N4Me2 represents a tetradentate ligand (Figure 1). The mechanism proceeds via a radical pathway:

-

Oxidant Activation : Oxone generates a sulfate radical anion (SO₄- ⁻), which oxidizes Fe(III) to Fe(IV)-oxo species.

-

Alkene Activation : The Fe(IV)-oxo intermediate abstracts a hydrogen atom from cyclododecene, forming a carbon-centered radical.

-

Oxygen Rebound : The radical recombines with a hydroxyl group, yielding the cis-diol product.

This method avoids stoichiometric metal oxides, offering a safer and more sustainable alternative to traditional osmium tetroxide (OsO₄)-based dihydroxylation.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include catalyst loading, solvent system, and reaction time. Optimal conditions derived from experimental data are summarized below:

Table 1. Optimization of Iron-Catalyzed Cis-Dihydroxylation

| Parameter | Optimal Value | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst loading | 5 mol% | Maximizes turnover frequency (TOF) |

| Oxone equivalence | 2.5 equiv | Ensures complete oxidation |

| Solvent | CH₃CN/H₂O (4:1 v/v) | Enhances solubility and stability |

| Temperature | 25°C | Balances reaction rate and safety |

| Reaction time | 6–12 hours | Achieves >90% conversion |

Under these conditions, this compound is obtained in 85–92% yield with >98% diastereoselectivity. The reaction tolerates variations in alkene substitution, making it applicable to strained cyclic systems like cyclododecene.

Osmium Tetroxide-Mediated Dihydroxylation

Modern Adaptations

Recent adaptations employ catalytic OsO₄ with co-oxidants like N-methylmorpholine N-oxide (NMO) to regenerate Os(VIII) in situ. For cyclododecene, this reduces OsO₄ loading to 0.1–1 mol% while maintaining yields of 80–88%.

Alternative Synthetic Routes

Epoxidation-Hydrolysis Sequence

A two-step pathway involves:

-

Epoxidation : Treatment of cyclododecene with m-chloroperbenzoic acid (mCPBA) forms cis-1,2-epoxycyclododecane.

-

Acid-Catalyzed Hydrolysis : The epoxide is hydrolyzed using dilute H₂SO₄ to yield the cis-diol.

While this method achieves moderate yields (70–75%), competing ring-opening pathways often reduce selectivity.

Hydrogenation of Epoxycyclododecadienes

Comparative Analysis of Methods

Table 2. Comparison of Preparation Methods

| Method | Yield (%) | Selectivity (%) | Safety | Scalability |

|---|---|---|---|---|

| Fe/Oxone Catalysis | 85–92 | >98 | High | Industrial |

| OsO₄/NMO | 80–88 | 95–97 | Low | Lab-scale |

| Epoxidation-Hydrolysis | 70–75 | 80–85 | Moderate | Pilot-scale |

The iron/oxone system outperforms other methods in safety and scalability, making it the preferred choice for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1,2-Cyclododecanediol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclododecane.

Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces cyclododecane.

Substitution: Produces various substituted cyclododecanes.

Scientific Research Applications

Organic Synthesis

Cis-1,2-Cyclododecanediol serves as a crucial building block in organic synthesis. Its hydroxyl groups allow for various chemical transformations, including:

- Dihydroxylation Reactions : It can be synthesized through dihydroxylation of cyclododecadiene using reagents like osmium tetroxide or potassium permanganate.

- Polymer Chemistry : The compound is utilized in the development of polymers due to its ability to form cross-links and improve material properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antioxidant Properties : It may act as a precursor for the synthesis of endogenous antioxidant compounds, contributing to cellular protection against oxidative stress .

- Interactions with Biomolecules : Studies suggest that it can interact with various biomolecules, potentially influencing metabolic pathways and biological functions .

Pharmaceutical Applications

The compound is being explored for its therapeutic potential:

- Drug Development : this compound is investigated as a precursor in synthesizing pharmaceutical agents due to its structural features that may enhance drug efficacy.

- Therapeutic Properties : Preliminary studies suggest it may have beneficial effects in treating certain conditions, warranting further investigation into its pharmacological applications .

Material Science

This compound is also significant in materials science:

- Specialty Chemicals Production : It is used in the production of specialty chemicals that require specific functional groups for enhanced performance.

- Coatings and Adhesives : The compound's properties make it suitable for formulating advanced coatings and adhesives with improved durability and adhesion characteristics.

Case Studies

Mechanism of Action

The mechanism by which cis-1,2-Cyclododecanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions . This compound can also participate in various chemical reactions, altering the structure and function of other molecules .

Comparison with Similar Compounds

Ring Size and Molecular Properties

The following table compares cis-1,2-Cyclododecanediol with cyclic diols of varying ring sizes:

Key Observations :

- Larger rings (e.g., 12-membered) exhibit higher molecular weights and distinct solid-state properties compared to smaller analogs.

- Reactivity in esterification reactions is influenced by ring size; cis-1,2-Cyclooctanediol shows excellent yields (96%) under palladium catalysis, while similar reactivity for the dodecane analog remains understudied .

Stereoisomerism and Functional Group Positioning

- This compound vs. trans-1,2-Cyclododecanediol: The trans isomer (CAS: 15199-41-4, mixture with cis) is commercially available but less studied. Mixtures of cis/trans isomers are typically >87% pure .

cis-1,2-Cyclohexanediol vs. cis-1,4-Cyclohexanediol :

- The 1,2-configuration allows for intramolecular hydrogen bonding, affecting solubility and reactivity. In contrast, 1,4-diols lack this interaction, influencing their use in polymer chemistry .

Q & A

Q. What are the established synthetic routes for cis-1,2-cyclododecanediol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The stereoselective synthesis of cis-1,2-cyclododecanediol typically involves catalytic hydrogenation or dihydroxylation of cyclododecene derivatives. For example, Sharpless asymmetric dihydroxylation (AD) can yield cis-diols with high enantiomeric excess under optimized conditions (e.g., using osmium tetroxide and chiral ligands). Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., acetone/water mixtures), and catalyst loading (2–5 mol%) critically affect regioselectivity and yield . Alternative routes include ruthenium-catalyzed hydrohydroxyalkylation, where retention of configuration ([%RC]) is quantified as , requiring precise control of pH and ligand coordination .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), with cis-diols exhibiting distinct coupling patterns (e.g., vicinal diol protons at δ 3.5–4.0 ppm with ). High-resolution mass spectrometry (HRMS) and IR spectroscopy (O–H stretch at ~3300 cm⁻¹) further validate molecular composition. Purity assessment via GC or HPLC (using polar columns like ZORBAX Eclipse Plus C18) should confirm >98% purity, as commercial suppliers often report variability in batch quality .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as causing serious eye damage (Category 1) under GHS guidelines. Researchers must:

- Use chemical-impermeable gloves (nitrile or neoprene) and safety goggles.

- Work in fume hoods to avoid inhalation of dust/mist.

- Implement spill containment measures (e.g., inert absorbents like vermiculite) to prevent environmental release .

Contradictory hazard classifications (e.g., "not classified" in some SDS vs. Category 1 in others) necessitate cross-referencing safety data and conducting in-house risk assessments .

Advanced Research Questions

Q. How does the cis-1,2-diol configuration influence its reactivity in coordination chemistry and catalysis?

- Methodological Answer : The cis-diol motif acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe, Ru). In iron-catalyzed oxidation studies, cis-1,2-cyclododecanediol enhances turnover numbers (TON) by stabilizing high-valent metal intermediates. For example, Fe(III)-diol complexes exhibit 2–3× higher TON in alcohol oxidation compared to trans-isomers, attributed to optimized ligand geometry and electron-donating effects . Computational modeling (DFT) can predict binding energies and orbital interactions to guide catalyst design.

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) and thermal data (melting points ranging 60–80°C) arise from polymorphic forms or hydration states. Researchers should:

- Characterize samples via differential scanning calorimetry (DSC) to identify phase transitions.

- Perform controlled recrystallization (e.g., from ethanol/water mixtures) to isolate stable polymorphs.

- Cross-validate data with independent techniques (e.g., X-ray crystallography for lattice structure) .

Q. How can this compound be functionalized for applications in supramolecular chemistry?

- Methodological Answer : Functionalization via esterification (e.g., with acyl chlorides) or silylation (using TMSCl) introduces hydrophobic groups, enabling self-assembly into micelles or vesicles. For host-guest systems, diol-derivatized crown ethers exhibit enhanced binding to alkali metal ions (K⁺ selectivity > Na⁺ by 10×), verified by isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Key Research Gaps and Follow-Up Questions

- Q1 : Why do cis-1,2-cyclododecanediol complexes exhibit higher catalytic activity than trans-isomers in oxidation reactions?

- Q2 : How do steric effects in the cyclododecane ring impact diol conformation and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.